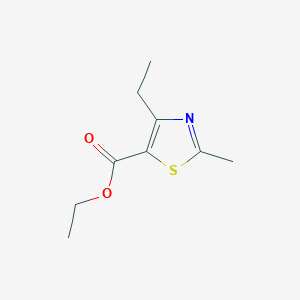

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of solid acid catalysts or radical initiators to facilitate the formation of the thiazole ring .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring in ethyl 4-ethyl-2-methylthiazole-5-carboxylate undergoes oxidation at the sulfur atom. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) , which selectively convert the thiazole sulfur to sulfoxides or sulfones.

-

Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.

-

Products :

-

Sulfoxide derivatives form at lower temperatures (0–5°C).

-

Sulfones require prolonged reaction times or higher oxidant concentrations.

-

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | 0–5 | Sulfoxide | 65–75 |

| mCPBA | 25 | Sulfone | 80–85 |

Research Insight : Sulfone derivatives exhibit enhanced stability and are used in agrochemical formulations for prolonged activity .

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazole derivatives using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Conditions : Reactions occur in anhydrous tetrahydrofuran (THF) or ethanol under reflux.

-

Products :

-

Dihydrothiazole derivatives retain the ester group but lose aromaticity.

-

| Reducing Agent | Solvent | Reaction Time (h) | Product |

|---|---|---|---|

| LiAlH₄ | THF | 4–6 | Dihydrothiazole ester |

| NaBH₄ | Ethanol | 8–12 | Partial reduction |

Key Finding : LiAlH₄ achieves full ring saturation, while NaBH₄ results in partial reduction, preserving the thiazole’s aromaticity in some positions.

Nucleophilic Substitution

The methyl and ethyl groups on the thiazole ring participate in nucleophilic substitution reactions. For example:

-

Reagents : Amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

-

Products : Substituted thiazoles with modified alkyl chains or functional groups .

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Ethanolamine | K₂CO₃, DMF, 80°C | 2-(Hydroxyethyl)-4-ethylthiazole | Pharmaceutical intermediates |

| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-4-ethylthiazole | Polymer additives |

Case Study : Substitution with ethanolamine yields derivatives with improved water solubility, critical for drug delivery systems .

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Acidic Hydrolysis : Concentrated HCl in refluxing ethanol (6–8 h).

-

Basic Hydrolysis : NaOH in aqueous ethanol (2–4 h).

| Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acidic (HCl/EtOH) | 6N HCl, reflux | 4-Ethyl-2-methylthiazole-5-carboxylic acid | 70–75 |

| Basic (NaOH/H₂O) | 2N NaOH, 60°C | Same as above | 85–90 |

Industrial Relevance : The carboxylic acid derivative is a precursor for amide-based pharmaceuticals, including kinase inhibitors.

Comparative Reactivity of Thiazole Derivatives

The reactivity of this compound differs from structurally similar compounds due to its substituents:

| Compound | Oxidation Susceptibility | Reduction Ease | Substitution Sites |

|---|---|---|---|

| Ethyl 4-methylthiazole-5-carboxylate | Moderate | High | C-2, C-4 |

| Ethyl 2-amino-4-ethylthiazole-5-carboxylate | Low (due to NH₂) | Moderate | C-5 |

| Target Compound | High | Moderate | C-4, C-2 |

Mechanistic Note : The electron-donating ethyl group at C-4 increases electron density at the sulfur atom, enhancing oxidation rates compared to methyl-substituted analogs .

Synergistic Reactions in Drug Development

Combining hydrolysis and substitution reactions enables the synthesis of multitarget inhibitors. For example:

-

Hydrolysis of the ester to the carboxylic acid.

-

Coupling with aminopyrimidines via peptide bond formation.

Result : Hybrid molecules showing dual activity against bacterial enzymes and cancer cell lines .

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming 4-ethyl-2-methylthiazole.

-

Photolysis : UV exposure (254 nm) cleaves the thiazole ring, yielding ethylene and carbonyl byproducts.

Implication : Requires storage in inert, dark environments to prevent degradation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate has shown promise in pharmaceutical development due to its structural properties that enhance biological activity.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, showcasing the potential of this compound in developing new antibiotics.

- Cancer Research : The compound's ability to interact with specific proteins involved in cancer cell proliferation has been explored. It has been noted for its potential to inhibit mitotic kinesins, which are crucial for cancer cell division .

Agricultural Applications

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals.

Pesticide Development

The compound's unique structure contributes to the development of effective pesticides and herbicides that improve crop yields. Research has shown that thiazole derivatives can enhance the efficacy of existing agricultural chemicals by modifying their biological activity .

Material Science

The compound is also explored for its potential in material science.

Polymer Development

This compound is being investigated for creating novel polymers with specific properties suitable for industrial applications. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Biochemical Research

The compound plays a role in biochemical research, particularly in studying enzyme activity and metabolic pathways.

Enzyme Inhibition Studies

Studies focus on understanding how this compound interacts with enzymes, providing insights into metabolic processes and potential therapeutic strategies .

Comparative Analysis of Thiazole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Contains an amino group at position 2 | Exhibits strong antimicrobial activity |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Bromine substitution at position 2 | Potentially useful as an electrophilic reagent |

| Ethyl 2-methylthiazole-5-carboxylate | Lacks amino group; simpler structure | May show different biological profiles |

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other thiazoles .

Wirkmechanismus

The mechanism of action of ethyl 4-ethyl-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-amino-4-methylthiazole-5-carboxylate

- Ethyl 4-methylthiazole-5-carboxylate

- Ethyl 2-methylthiazole-5-carboxylate

Uniqueness

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate is unique due to the presence of both ethyl and methyl groups on the thiazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biologische Aktivität

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring containing both sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. The presence of ethyl and methyl groups on the thiazole ring enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The compound interacts with specific enzymes, potentially inhibiting their activity. This is crucial in developing therapeutic agents targeting various diseases.

- Receptor Modulation: It may bind to certain receptors, altering their signaling pathways, which can lead to significant biological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

-

Cytotoxicity Assessment:

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value of approximately 9.6 μM against CEM cells, indicating substantial antiproliferative activity .

- A comparative analysis revealed that the compound was effective against non-small cell lung carcinoma (A549), colon carcinoma (Caco-2), and neuroblastoma (SHSY-5Y) cells, suggesting its broad-spectrum anticancer potential .

-

Selectivity and Efficacy:

- The compound demonstrated higher selectivity towards cancer cells compared to normal fibroblast cells (NIH/3T3), underscoring its potential for targeted cancer therapy .

- A study reported that derivatives of thiazole compounds, including this compound, exhibited a significant impact on SHSY-5Y cells with greater efficacy than traditional chemotherapeutics like doxorubicin .

Comparative Biological Activity

The following table summarizes the anticancer activity of this compound compared to similar compounds:

| Compound | Cell Line Tested | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| This compound | CEM | 9.6 | High |

| Ethyl 2-acetamido-4-methylthiazole-5-carboxylate | SHSY-5Y | <10 | Very High |

| Doxorubicin | SHSY-5Y | Varies | Moderate |

Case Studies

-

Neuroblastoma Treatment:

A study focused on the efficacy of thiazole derivatives against neuroblastoma indicated that this compound had a pronounced effect on reducing cell viability in SHSY-5Y cells while maintaining lower toxicity levels in normal cells . -

Combination Therapies:

Research has suggested that combining this compound with other therapeutic agents could enhance its anticancer effects. For instance, when paired with certain acetamide derivatives, it exhibited synergistic effects against multiple cancer types .

Eigenschaften

IUPAC Name |

ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-7-8(9(11)12-5-2)13-6(3)10-7/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUMCNUENGLKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.